3'-Bromo-2-methyl-1,1'-biphenyl
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Overview
Description
3’-Bromo-2-methyl-1,1’-biphenyl is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with a bromine atom attached to the third carbon of one benzene ring and a methyl group attached to the second carbon of the other benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Bromo-2-methyl-1,1’-biphenyl can be achieved through several methods, including the Suzuki–Miyaura cross-coupling reaction. This method involves the reaction of 3-bromo-2-methylbenzoic acid with phenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in a solvent like ethanol or toluene at elevated temperatures .
Industrial Production Methods: Industrial production of 3’-Bromo-2-methyl-1,1’-biphenyl often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: 3’-Bromo-2-methyl-1,1’-biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Ethanol, toluene, or dioxane
Major Products:
Substituted Biphenyls: Formed through substitution reactions.
Complex Biphenyl Derivatives: Formed through coupling reactions.
Scientific Research Applications
3’-Bromo-2-methyl-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of materials such as organic light-emitting diodes (OLEDs) and liquid crystals
Mechanism of Action
The mechanism of action of 3’-Bromo-2-methyl-1,1’-biphenyl involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s biphenyl structure allows it to interact with aromatic systems and participate in π-π stacking interactions .
Comparison with Similar Compounds
- 2-Bromo-2’,6-dichloro-6’-methyl-1,1’-biphenyl
- 2-Methyl-1,1’-biphenyl
- 2-Bromo-3’,5’-dimethyl-1,1’-biphenyl
Uniqueness: 3’-Bromo-2-methyl-1,1’-biphenyl is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and interactions. This structural arrangement makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C13H11Br |
---|---|
Molecular Weight |
247.13 g/mol |
IUPAC Name |
1-bromo-3-(2-methylphenyl)benzene |
InChI |
InChI=1S/C13H11Br/c1-10-5-2-3-8-13(10)11-6-4-7-12(14)9-11/h2-9H,1H3 |
InChI Key |
HJBHIOWSBMIZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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